N-[4-(benzoylamino)phenyl]nicotinamide N-[4-(benzoylamino)phenyl]nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0661680
InChI: InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-8-10-17(11-9-16)22-19(24)15-7-4-12-20-13-15/h1-13H,(H,21,23)(H,22,24)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol

N-[4-(benzoylamino)phenyl]nicotinamide

CAS No.:

Cat. No.: VC0661680

Molecular Formula: C19H15N3O2

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzoylamino)phenyl]nicotinamide -

Specification

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
IUPAC Name N-(4-benzamidophenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-8-10-17(11-9-16)22-19(24)15-7-4-12-20-13-15/h1-13H,(H,21,23)(H,22,24)
Standard InChI Key KGWLVGPROAARKE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Introduction

Chemical Structure and Composition

N-[4-(benzoylamino)phenyl]nicotinamide is characterized by a nicotinamide group connected to a 4-aminophenyl moiety that bears a benzoyl substituent. The compound can be broken down into three key structural components:

  • A nicotinamide group (3-pyridinecarboxamide) - derived from vitamin B3

  • A 4-aminophenyl linker structure

  • A benzoyl group attached to the aminophenyl moiety

The molecular formula is C19H15N3O2, consisting of a pyridine ring with a carboxamide group (nicotinamide portion), connected via an amide bond to a phenyl ring, which is further linked through another amide bond to a benzoyl group. This creates a structure with multiple amide bonds that can participate in hydrogen bonding, potentially influencing the compound's biological activities.

Structural Comparison with Related Compounds

The structure of N-[4-(benzoylamino)phenyl]nicotinamide bears similarities to several compounds found in the literature:

  • It shares the nicotinamide portion with vitamin B3, which plays crucial roles in cellular metabolism

  • The structural arrangement resembles certain tankyrase inhibitors that function as nicotinamide isosteres

  • It contains a benzamide group similar to compounds studied for potential enzyme inhibitory effects

Physical and Chemical Properties

Predicted Physical Properties

Based on its structural components and similar compounds, N-[4-(benzoylamino)phenyl]nicotinamide likely exhibits the following physical properties:

PropertyExpected ValueBasis for Prediction
AppearanceWhite to off-white crystalline solidBased on similar amide compounds
Molecular Weight317.34 g/molCalculated from molecular formula C19H15N3O2
SolubilitySparingly soluble in water; More soluble in polar organic solventsBased on presence of aromatic rings and amide bonds
Melting Point180-220°C (estimated)Predicted from similar amide structures
LogP2.5-3.5 (estimated)Based on balance of hydrophilic amide bonds and hydrophobic aromatic rings

Chemical Reactivity

The compound contains multiple functional groups that influence its chemical reactivity:

  • The amide bonds provide sites for potential hydrolysis under acidic or basic conditions

  • The pyridine nitrogen can act as a hydrogen bond acceptor and may participate in acid-base reactions

  • The secondary amide bonds can undergo N-substitution reactions under appropriate conditions

  • The aromatic rings provide sites for potential electrophilic aromatic substitution reactions

Synthesis Methods and Approaches

Amide Coupling Approach

A likely synthetic route involves the coupling of nicotinic acid (or an activated derivative) with 4-(benzoylamino)aniline:

  • Preparation of 4-(benzoylamino)aniline from 4-nitroaniline

    • Benzoylation of 4-nitroaniline using benzoyl chloride

    • Reduction of the nitro group to obtain 4-(benzoylamino)aniline

  • Amide coupling with nicotinic acid

    • Activation of nicotinic acid using coupling reagents (e.g., EDC/HOBt, HATU, or SOCl2)

    • Reaction with 4-(benzoylamino)aniline to form the final product

Alternative Synthetic Approaches

Based on methodologies used for similar compounds in the research literature:

  • Sequential amide formation:

    • Starting with 4-aminoaniline (p-phenylenediamine)

    • Selective mono-benzoylation at one amine

    • Coupling of the remaining amine with nicotinic acid derivative

  • One-pot approach using protective group strategies to control selectivity of the amide formations

Biological and Pharmacological Properties

Potential ActivityMechanistic BasisRelated Compounds
PARP/Tankyrase InhibitionNicotinamide portion mimicking NAD+ bindingSGI-1027 derivatives and other nicotinamide-based inhibitors
DNA Methyltransferase EffectsInteraction with enzyme binding sitesCompounds containing similar structural arrangements
Anti-inflammatory EffectsModulation of NAD+ metabolismNicotinamide and derivatives
Dermatological ApplicationsInfluence on cellular processesNicotinamide topical applications

Structure-Activity Relationships

The arrangement of functional groups in N-[4-(benzoylamino)phenyl]nicotinamide suggests potential structure-activity relationships:

  • The nicotinamide moiety likely serves as a pharmacophore for interaction with NAD+-binding sites

  • The central phenyl ring acts as a spacer, positioning the functional groups

  • The benzoyl group may contribute to binding affinity through hydrophobic interactions

  • The amide bonds provide hydrogen bonding capabilities important for target recognition

Analytical Characterization Methods

Spectroscopic Identification

For comprehensive characterization of N-[4-(benzoylamino)phenyl]nicotinamide, several analytical techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR would show characteristic signals for aromatic protons from all three rings

    • 13C NMR would reveal carbonyl carbons of the amide bonds at approximately 165-170 ppm

    • 2D experiments (COSY, HSQC, HMBC) would help confirm the connectivity

  • Mass Spectrometry

    • Expected molecular ion peak [M+H]+ at m/z 318.12

    • Fragmentation patterns would likely show cleavage at the amide bonds

  • Infrared Spectroscopy

    • Strong absorption bands for C=O stretching of amide groups (1630-1680 cm-1)

    • N-H stretching bands (3300-3500 cm-1)

    • C=N and aromatic C=C stretching bands (1400-1600 cm-1)

Crystallographic Analysis

X-ray crystallography would provide definitive structural confirmation, revealing:

  • Bond lengths and angles

  • Confirmation of molecular conformation

  • Hydrogen bonding patterns in the solid state

  • Crystal packing arrangements

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